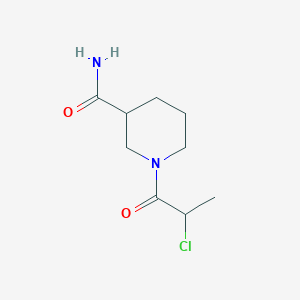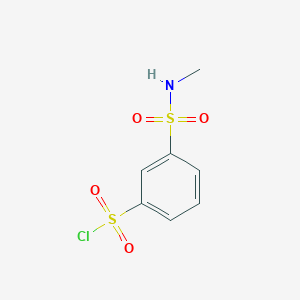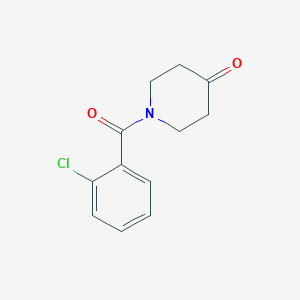
2,2-Bis(2-chloroethyl)isoxazolidinium iodide
Vue d'ensemble
Description
2,2-Bis(2-chloroethyl)isoxazolidinium iodide is a chemical compound that belongs to the class of nitrogen mustard compounds. It is also known as Melphalan and is commonly used as an anti-cancer drug. Melphalan is used to treat various types of cancers, such as multiple myeloma, ovarian cancer, and breast cancer.
Mécanisme D'action
Melphalan works by damaging the DNA of cancer cells, thereby preventing them from dividing and growing. It forms cross-links between DNA strands, which results in the formation of adducts that inhibit DNA replication and transcription. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2-Bis(2-chloroethyl)isoxazolidinium iodide are significant. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Melphalan also affects the immune system by reducing the number of white blood cells, which can lead to an increased risk of infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2-Bis(2-chloroethyl)isoxazolidinium iodide in lab experiments include its ability to induce apoptosis in cancer cells, its well-established mechanism of action, and its wide use in anti-cancer drug development. However, there are limitations to its use, including its toxicity to normal cells and the risk of developing resistance to the drug.
Orientations Futures
There are several future directions for research on 2,2-Bis(2-chloroethyl)isoxazolidinium iodide. One direction is to develop new drugs that are less toxic to normal cells and have a lower risk of developing resistance. Another direction is to study the effects of Melphalan on the immune system and to develop strategies to mitigate its negative effects. Additionally, research on the use of Melphalan in combination with other drugs or therapies may also be explored.
Conclusion:
In conclusion, 2,2-Bis(2-chloroethyl)isoxazolidinium iodide is an important compound in the field of anti-cancer drug development. Its well-established mechanism of action and wide use in cancer treatment make it a valuable tool for scientific research. However, its toxicity to normal cells and the risk of developing resistance are limitations that need to be addressed. Further research is needed to develop new drugs and strategies to mitigate these limitations and to explore new directions for the use of 2,2-Bis(2-chloroethyl)isoxazolidinium iodide in cancer treatment.
Applications De Recherche Scientifique
2,2-Bis(2-chloroethyl)isoxazolidinium iodide is widely used in scientific research. It is used to study the mechanism of action of anti-cancer drugs and to develop new drugs for cancer treatment. Melphalan is also used in the treatment of multiple myeloma, ovarian cancer, and breast cancer.
Propriétés
IUPAC Name |
2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl2NO.HI/c8-2-5-10(6-3-9)4-1-7-11-10;/h1-7H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMKESHMTUZCAJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](OC1)(CCCl)CCCl.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906473 | |
| Record name | 2,2-Bis(2-chloroethyl)-1,2-oxazolidin-2-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(2-chloroethyl)isoxazolidinium iodide | |
CAS RN |
101670-73-9 | |
| Record name | Isoxazolidinium, 2,2-bis(2-chloroethyl)-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101670739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(2-chloroethyl)-1,2-oxazolidin-2-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,6-Dimethylmorpholin-4-YL)methyl]aniline](/img/structure/B3362815.png)







![3-[5-(4-Methanesulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3362871.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline](/img/structure/B3362878.png)



